
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide, also known as MPB or MPB-55, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MPB-55 is a sulfonamide derivative that has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 can reduce the production of inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. This leads to a reduction in inflammation and pain. 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 has also been shown to have a positive effect on the immune system, enhancing the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been shown to be effective in reducing inflammation and pain in various animal models, making it a promising candidate for further research. However, one limitation of using 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 in laboratory experiments is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55. One area of interest is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its therapeutic potential. Other potential future directions include investigating the compound's effects on other diseases and conditions, as well as exploring its potential applications in other fields such as agriculture and environmental science.
In conclusion, 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide is a promising compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. While its exact mechanism of action is not fully understood, studies have shown that it possesses anti-inflammatory and analgesic properties that make it a promising candidate for the development of new drugs. Further research is needed to fully understand the compound's therapeutic potential and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with pyridine-4-carboxaldehyde in the presence of propan-2-ol and a catalyst such as p-toluenesulfonic acid. The resulting product is then reduced using sodium borohydride to yield 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties, which have been found to be effective in reducing inflammation in various animal models. 2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide-55 has also been shown to possess analgesic properties, making it a promising candidate for the development of new pain-relieving drugs.
properties
Product Name |
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-methoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-11(2)12-4-5-14(20-3)15(10-12)21(18,19)17-13-6-8-16-9-7-13/h4-11H,1-3H3,(H,16,17) |
InChI Key |
IOSAGMYFYVFBKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=NC=C2 |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
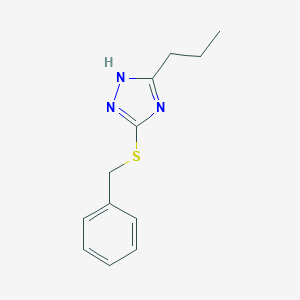
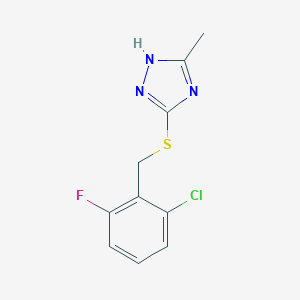
![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)
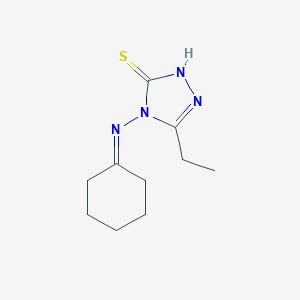
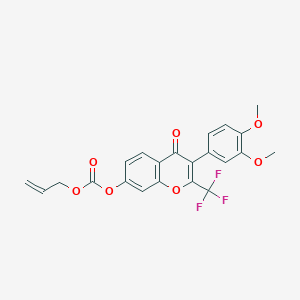
![N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B255480.png)
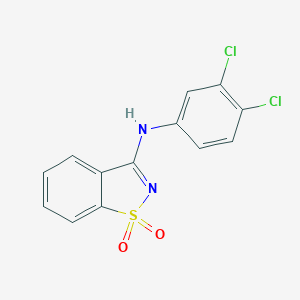
![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)
![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)